![molecular formula C21H24N4O2S B4885007 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Descripción general
Descripción
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound with the molecular formula C23H25N3O2S. It is commonly known as E-3810 and is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a crucial role in the growth and development of blood vessels, and its inhibition can be used to treat various types of cancers and other diseases.
Mecanismo De Acción
E-3810 exerts its anti-cancer effects by inhibiting the activity of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which is a receptor protein that plays a crucial role in the growth and development of blood vessels. By blocking the 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide signaling pathway, E-3810 can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. This, in turn, can lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
E-3810 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of angiogenesis, the induction of apoptosis, and the suppression of tumor growth and metastasis. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of E-3810 is its potent inhibitory activity against 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which makes it a promising candidate for the treatment of various types of cancers. Additionally, E-3810 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the main limitations of E-3810 is its high cost, which may limit its availability for use in research and clinical settings.
Direcciones Futuras
There are several future directions for the research and development of E-3810. These include the optimization of its synthesis method to reduce its cost and increase its yield, the evaluation of its effectiveness in combination with other cancer treatments, and the exploration of its potential use in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy.
In conclusion, E-3810 is a potent inhibitor of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide that has shown promising anti-cancer effects in preclinical studies. Its inhibition of the 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide signaling pathway can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Although E-3810 has several advantages as a potential cancer treatment, its high cost remains a limitation. Nonetheless, further research and development of E-3810 may lead to its successful use in the treatment of various types of cancers and other diseases.
Aplicaciones Científicas De Investigación
E-3810 has been extensively studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and renal cell carcinoma. Several preclinical studies have shown that E-3810 can inhibit the growth and proliferation of cancer cells by blocking the 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide signaling pathway. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-ethyl-5-[6-(N-ethyl-3-methylanilino)pyridazin-3-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-16-9-10-17(14-20(16)28(22,26)27)19-11-12-21(24-23-19)25(5-2)18-8-6-7-15(3)13-18/h6-14H,4-5H2,1-3H3,(H2,22,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAVWBACKGXVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N(CC)C3=CC=CC(=C3)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-{6-[ethyl(3-methylphenyl)amino]pyridazin-3-yl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.